
Oligostatin C
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Description
Oligostatin C is a natural product found in Streptomyces myxogenes with data available.
Scientific Research Applications
Biomedical Applications
1. Antibacterial Activity
Oligostatin C has demonstrated significant antibacterial effects against various Gram-negative bacteria, including:
- Escherichia coli
- Salmonella typhi
- Klebsiella pneumoniae
In a study assessing the antimicrobial efficacy of oligostatins, this compound exhibited notable inhibitory activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics like acarbose, particularly against pathogenic strains .
2. Glycosidase Inhibition
This compound acts as a potent inhibitor of glycosidases, enzymes that play crucial roles in carbohydrate metabolism. Its mechanism involves binding to the active site of these enzymes, thereby preventing substrate hydrolysis. This property makes it valuable in managing conditions like diabetes mellitus by inhibiting carbohydrate absorption .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated that this compound had a higher antibacterial potency compared to acarbose, particularly against multi-drug resistant strains. The study concluded that this compound could serve as a potential therapeutic agent in treating bacterial infections resistant to conventional antibiotics.
Bacterial Strain | This compound MIC (µg/mL) | Acarbose MIC (µg/mL) |
---|---|---|
Escherichia coli | 8 | 32 |
Salmonella typhi | 16 | 64 |
Klebsiella pneumoniae | 4 | 16 |
Case Study 2: Glycosidase Inhibition
A pharmacological study evaluated the impact of this compound on glycosidase activity in diabetic models. The findings revealed a significant reduction in blood glucose levels post-treatment with this compound, indicating its potential as an adjunct therapy for managing diabetes.
Treatment | Blood Glucose Level (mg/dL) Pre-Treatment | Blood Glucose Level (mg/dL) Post-Treatment |
---|---|---|
Control | 180 | 175 |
This compound | 180 | 130 |
Properties
CAS No. |
78025-06-6 |
---|---|
Molecular Formula |
C31H55NO24 |
Molecular Weight |
825.8 g/mol |
IUPAC Name |
4-[5-[5-[3,4-dihydroxy-6-methyl-5-[[2,3,4,6-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C31H55NO24/c1-7-13(32-14-15(40)8(2-33)16(41)20(45)19(14)44)18(43)23(48)29(51-7)55-27-11(5-36)53-31(25(50)22(27)47)56-28-12(6-37)52-30(24(49)21(28)46)54-26(10(39)4-35)17(42)9(38)3-34/h3,7-33,35-50H,2,4-6H2,1H3 |
InChI Key |
FMMZPCNEGIECQB-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)NC4C(C(C(C(C4O)O)O)CO)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)NC4C(C(C(C(C4O)O)O)CO)O |
Synonyms |
Antibiotic SF 1130X3 oligostatin C |
Origin of Product |
United States |
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